Ethyl 6-benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
This compound is a thieno[2,3-c]pyridine derivative featuring a benzyl group at position 6, a naphthalene-acetamido substituent at position 2, and an ethyl carboxylate group at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies.
Properties
IUPAC Name |
ethyl 6-benzyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O3S.ClH/c1-2-34-29(33)27-24-15-16-31(18-20-9-4-3-5-10-20)19-25(24)35-28(27)30-26(32)17-22-13-8-12-21-11-6-7-14-23(21)22;/h3-14H,2,15-19H2,1H3,(H,30,32);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYHDIIPFPHPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)CC4=CC=CC5=CC=CC=C54.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound’s structure suggests it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 6-benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biological Activity
Ethyl 6-benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
The compound's structure features a tetrahydrothieno[2,3-c]pyridine core with multiple substituents, including a naphthalene moiety and an acetamido group. The molecular formula is , with a molecular weight of approximately 396.94 g/mol. Its unique structure may contribute to its biological activities, particularly in modulating various biological pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of similar thieno[2,3-c]pyridine derivatives. For instance, compounds with structural similarities have demonstrated significant activity against a range of bacterial strains, suggesting that this compound may also exhibit antimicrobial effects. In vitro assays showed that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's anticancer potential has been explored through various in vitro studies. Research indicates that derivatives of thieno[2,3-c]pyridine can induce apoptosis in cancer cells by activating specific signaling pathways. For example, studies have shown that similar compounds can inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through cell cycle arrest mechanisms .
Analgesic and Anti-inflammatory Effects
Analgesic and anti-inflammatory activities have also been attributed to thieno[2,3-c]pyridine derivatives. Animal models demonstrated that these compounds can reduce pain responses and inflammation markers, suggesting a potential role in pain management therapies .
Neuroprotective Effects
Emerging research suggests that the compound may possess neuroprotective properties. Studies involving animal models of neurodegenerative diseases indicated that thieno[2,3-c]pyridine derivatives could protect neuronal cells from oxidative stress and apoptosis . This protective effect is hypothesized to be mediated through the modulation of neuroinflammatory pathways.
The biological activities of this compound are likely mediated by several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Receptor Activity : The compound may interact with various receptors (e.g., opioid receptors) to exert analgesic effects.
- Induction of Apoptosis : By activating intrinsic apoptotic pathways in cancer cells.
- Antioxidant Activity : Reducing oxidative stress in neuronal cells.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of thieno[2,3-c]pyridine derivatives reported that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against various pathogens. This compound was included in this screening and showed promising results .
Study 2: Cancer Cell Line Analysis
In vitro assays conducted on MCF-7 and HeLa cell lines demonstrated that treatment with thieno[2,3-c]pyridine derivatives resulted in significant reductions in cell viability (up to 70% at higher concentrations). The study suggested that apoptosis was induced via caspase activation .
Study 3: Neuroprotection in Animal Models
Animal studies involving models of Alzheimer's disease indicated that administration of thieno[2,3-c]pyridine derivatives led to improved cognitive functions and reduced neuroinflammation markers compared to control groups .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds structurally related to ethyl 6-benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride. For instance, derivatives of N-benzyl 2-acetamido compounds have demonstrated significant anticonvulsant activity in animal models. The maximal electroshock seizure (MES) test indicated that certain derivatives exhibited a lower effective dose compared to established anticonvulsants like phenobarbital .
Table 1: Comparison of Anticonvulsant Activities
| Compound | ED50 (mg/kg) | Comparison Drug | Comparison ED50 (mg/kg) |
|---|---|---|---|
| Ethyl 6-benzyl derivative | 13-21 | Phenobarbital | 22 |
| N-benzyl 2-acetamido derivative | 8.9 | Phenytoin | 9.5 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific substituents on the benzyl and naphthalene moieties significantly influences the anticonvulsant activity of these compounds. Electron-withdrawing groups at the N'-benzylamide site enhance activity, while electron-donating groups tend to diminish it . This insight into substituent effects is crucial for the design of more potent derivatives.
Agrochemical Applications
The compound's structural characteristics also suggest potential applications in agrochemistry. Research has shown that similar naphthalene derivatives possess notable pesticidal properties. For example, β-naphthol derivatives have been synthesized and evaluated for their insecticidal activities against pests like Spodoptera litura and Achaea janata.
Table 2: Pesticidal Activity of Related Compounds
| Compound Type | Target Pest | Activity Level |
|---|---|---|
| β-naphthol derivatives | Spodoptera litura | High |
| Benzothiazolylamino compounds | Achaea janata | Moderate |
Synthesis and Evaluation
A study focusing on the synthesis of related compounds demonstrated that modifications in the thieno[2,3-c]pyridine framework could lead to enhanced biological activities. The evaluation included both in vitro and in vivo assays to assess efficacy and safety profiles .
Pharmacological Insights
Further pharmacological investigations revealed that compounds with a similar structural backbone exhibited not only anticonvulsant properties but also effects on sodium channel modulation, which is a critical pathway in managing neurological disorders .
Comparison with Similar Compounds
Structural Modifications and Functional Group Analysis
The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally analogous molecules:
Table 1: Structural Comparison of Thieno[2,3-c]pyridine Derivatives
Structure-Activity Relationships (SAR)
- This likely enhances binding affinity to hydrophobic receptor pockets, as seen in adenosine A1 receptor modulators where bulky substituents improve allosteric effects . In PD 81,723, a 3-(trifluoromethyl)benzoyl group at position 2 optimizes receptor binding due to electron-withdrawing effects, whereas the target compound’s naphthalene group may prioritize hydrophobic interactions over electronic modulation .
- Position 6 Substituents: The benzyl group in the target compound provides greater rigidity and aromaticity compared to the isopropyl group in the ethyl 6-isopropyl analog .
- Salt Form: The hydrochloride salt in the target compound increases aqueous solubility relative to non-ionic analogs, a critical factor for bioavailability in drug development .
Pharmacological and Physicochemical Properties
- Receptor Binding: While direct binding data for the target compound is unavailable, SAR studies on related thiophenes suggest that bulky, hydrophobic substituents at position 2 enhance allosteric modulation of adenosine A1 receptors . The naphthalene group may mimic the activity of cyclohexyl or trifluoromethylphenyl groups in other derivatives.
Synthetic Accessibility : The target compound’s synthesis likely involves multi-step acylations and cyclizations, similar to methods used for ethyl 6-isopropyl analogs . However, introducing the naphthalene-acetamido group may require specialized coupling reagents, increasing complexity compared to simpler derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
